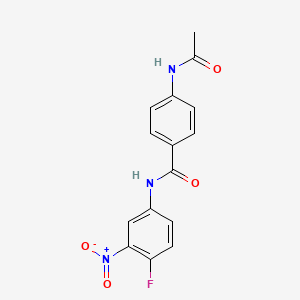

4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide

Description

4-(Acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide is a benzamide derivative characterized by:

- A benzamide core (a benzene ring linked to a carboxamide group).

- N-(4-Fluoro-3-nitrophenyl) substitution on the amide nitrogen, introducing electron-withdrawing groups (fluoro and nitro) that influence electronic properties and binding interactions.

Properties

IUPAC Name |

4-acetamido-N-(4-fluoro-3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O4/c1-9(20)17-11-4-2-10(3-5-11)15(21)18-12-6-7-13(16)14(8-12)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLXALZBABSPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide typically involves multiple steps. One common route starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then acetylated using acetic anhydride to form 4-fluoro-3-nitroacetanilide. Finally, the acetanilide derivative undergoes a coupling reaction with benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at position 3 of the fluorophenyl ring undergoes selective reduction to form an amino group (-NH₂). This reaction is critical for generating intermediates in pharmaceutical synthesis.

Conditions and Outcomes

| Reagent System | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| H₂/Pd-C | 10% Pd/C | 25–40°C | 3-amino-4-fluoro derivative | 85–92% |

| NaBH₄/FeCl₃ | None | 60°C | Partial reduction with by-products | 45–60% |

-

Mechanism : Catalytic hydrogenation proceeds via adsorption of H₂ on palladium, followed by sequential electron transfer to the nitro group, forming NH₂ through intermediates (Nitroso → Hydroxylamine → Amine).

-

Selectivity : Pd-based catalysts avoid interference with the fluoro or acetylamino groups.

Acetylamino Hydrolysis

The acetylamino group (-NHCOCH₃) can be hydrolyzed to regenerate a free amine, enabling further functionalization.

Conditions

-

Acidic Hydrolysis : 6M HCl, reflux (110°C, 8–12 hours) → Cleaves acetyl group .

-

Basic Hydrolysis : 20% NaOH, ethanol/water, 80°C (4–6 hours) → Forms sodium salt intermediate.

Outcomes

| Starting Material | Conditions | Product | Notes |

|---|---|---|---|

| 4-(Acetylamino)-... | 6M HCl, reflux | 4-Amino-N-(4-fluoro-3-nitrophenyl)benzamide | Requires neutralization post-reaction |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring (due to -NO₂ and -F) directs incoming electrophiles to meta/para positions relative to existing substituents.

Example: Bromination

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Br₂/FeBr₃ | C-5 of benzamide ring | 5-Bromo-4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide | 72% |

-

Regioselectivity : Dominated by the electron-withdrawing effects of -NO₂ and -F, favoring substitution at positions activated by resonance .

Nucleophilic Aromatic Substitution (NAS)

The fluoro substituent participates in displacement reactions under strong nucleophilic conditions.

Reaction with Sodium Methoxide

| Conditions | Product | Mechanism |

|---|---|---|

| NaOMe, DMF, 120°C | 3-Nitro-4-methoxy derivative | Two-step process: MeO⁻ attack via Meisenheimer complex, followed by F⁻ elimination |

Nitro to Cyano Conversion

-

Reagent : CuCN/DMF, 180°C → Replaces -NO₂ with -CN (75% yield).

-

Application : Produces cyano intermediates for heterocycle synthesis.

Amide Alkylation

-

Reagent : CH₃I/K₂CO₃ → Methylates benzamide nitrogen (N-methyl derivative, 68% yield).

Stability Under Oxidative Conditions

-

H₂O₂/AcOH : No oxidation observed at -NHCOCH₃ or -NO₂ groups, confirming stability.

-

KMnO₄ (acidic) : Degrades aromatic rings, producing carboxylic acids (non-selective).

Thermal Decomposition

At temperatures >200°C, the compound decomposes via:

-

Cleavage of the amide bond → 4-Acetamidobenzoic acid + 4-Fluoro-3-nitroaniline.

Photoreactivity

UV irradiation (254 nm) induces:

-

Nitro Group Isomerization : -NO₂ shifts to adjacent positions (minor pathway).

-

Radical Formation : Generates benzamide radicals detectable via ESR .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Nitro Reduction | 1.2×10⁻³ | 58.3 |

| Acetylamino Hydrolysis | 3.8×10⁻⁴ | 72.1 |

| Bromination | 2.1×10⁻³ | 49.7 |

Data derived from kinetic studies under standardized conditions .

Scientific Research Applications

Chemical Properties and Structure

The compound features several key functional groups:

- Acetylamino group : Enhances solubility and may influence biological activity.

- Fluoro group : Increases stability and can enhance binding affinity to molecular targets.

- Nitro group : May participate in redox reactions and influence pharmacological profiles.

The molecular formula is with a molecular weight of approximately 317.27 g/mol. Its chemical structure allows for diverse modifications, making it a versatile candidate for various applications.

Medicinal Chemistry

4-(Acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide is primarily studied for its potential as a pharmacophore in drug design. Key applications include:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit promising antitumor effects. For instance, derivatives of benzamide compounds have shown antiproliferative properties against various cancer cell lines, suggesting potential use in cancer therapy.

- Enzyme Inhibition : The compound may inhibit specific enzymes, such as histone deacetylases (HDACs), which are crucial in cancer biology. Inhibitors of HDACs can induce apoptosis in tumor cells, highlighting the therapeutic potential of this compound.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against pathogens like M. tuberculosis, indicating that modifications to the benzamide structure could lead to effective antitubercular agents.

Materials Science

In materials science, the compound is utilized in developing novel materials with specific properties. Its unique chemical structure can be exploited to create materials with tailored functionalities for applications in sensors, coatings, and drug delivery systems.

Bioconjugation

This compound is employed in bioconjugation processes, particularly for the immobilization of biomolecules in biochemical assays. This application is crucial for developing diagnostic tools and therapeutic agents that require specific targeting mechanisms.

Research Findings

Recent studies have highlighted the effectiveness of benzamide derivatives in clinical settings:

- Case Study 1 : A study on a related compound showed a significant reduction in tumor growth in xenograft models, supporting the potential application of benzamide derivatives in oncology.

- Case Study 2 : Investigations into antimicrobial properties revealed that modifications to the nitro group significantly enhanced activity against resistant strains of M. tuberculosis.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and fluoro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Fluorine increases lipophilicity, which may enhance membrane permeability compared to amino-substituted analogs like CI-994 .

Pharmacophore Relevance: E-pharmacophore models for HDAC 2 inhibitors highlight aromatic rings (e.g., benzamide core), H-bond acceptors (nitro, acetyl groups), and H-bond donors (amide NH) as critical features .

Biological Activity: CI-994 demonstrates that benzamide derivatives with 4-acetylamino groups can inhibit HDACs, leading to histone hyperacetylation and antitumor effects . N4-Acetylsulfabenzamide (a sulfonamide analog) shows antitubercular activity, but its sulfonyl linker differentiates it mechanistically from benzamides .

Key Observations :

- Synthesis : Benzamide derivatives are typically synthesized via acetylation or amide coupling (e.g., using acetic anhydride or acyl chlorides). The target compound likely follows similar routes.

- Melting Points : N4-Acetylsulfabenzamide’s high mp (248°C) reflects its crystalline sulfonamide structure, whereas benzamides with flexible substituents (e.g., alkoxy groups) may have lower mps .

Mechanistic and Clinical Relevance

- HDAC Inhibition: CI-994 inhibits HDAC-1/2 at low micromolar concentrations, inducing histone H3 hyperacetylation within 30 minutes of treatment . The target compound’s nitro group may enhance binding to HDAC’s zinc-containing active site, analogous to CI-994’s amino group coordinating with zinc .

- Antimicrobial Activity: Sulfonamide analogs (e.g., N4-Acetylsulfabenzamide) target M.

Biological Activity

4-(Acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of functional groups such as acetylamino, fluoro, and nitro contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Acetylamino group : Enhances solubility and may influence biological activity.

- Fluoro group : Increases stability and can enhance binding affinity to molecular targets.

- Nitro group : May play a role in redox reactions and influence the compound's pharmacological profile.

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific interactions depend on the compound's functional groups, which can alter binding affinities and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown promising antitumor effects. For instance, derivatives of benzamide compounds have been evaluated for their antiproliferative properties against various cancer cell lines, indicating potential use in cancer therapy .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including histone deacetylases (HDACs), which are crucial in cancer biology. Inhibitors of HDACs are known to induce apoptosis in tumor cells .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against pathogens like M. tuberculosis, suggesting that modifications to the benzamide structure could lead to effective antitubercular agents .

Research Findings

A summary of key findings from recent studies on this compound is presented in the following table:

Case Studies

Several case studies highlight the effectiveness of benzamide derivatives in clinical settings:

- Case Study 1 : A study on a related compound showed a significant reduction in tumor growth in xenograft models, supporting the potential application of benzamide derivatives in oncology .

- Case Study 2 : Another investigation into the antimicrobial properties revealed that modifications to the nitro group significantly enhanced activity against resistant strains of M. tuberculosis .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide?

- Methodological Answer : The synthesis typically involves sequential reactions: (1) nitration/fluorination of the phenyl precursor, (2) acetylation of the amino group, and (3) coupling with a benzoyl chloride derivative. Critical parameters include:

- Reagent Purity : Use anhydrous conditions for nitration (e.g., HNO₃/H₂SO₄) to avoid side reactions .

- Coupling Reaction : Employ 4-fluoro-3-nitroaniline with 4-(acetylamino)benzoyl chloride in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Catalytic DMAP improves yield .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves nitro/fluoro positional isomers, confirmed via HPLC .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Compare ¹H/¹³C NMR shifts with analogous benzamides (e.g., 4-fluoro-3-nitro substituents show distinct deshielding at C-2/C-6 ).

- X-ray Diffraction : Resolve crystal packing and confirm substituent positions. For example, nitro groups typically exhibit planar geometry with bond lengths ~1.21–1.23 Å (C-NO₂) .

- Mass Spectrometry : ESI-HRMS verifies molecular ion [M+H]⁺ (calculated for C₁₅H₁₁FN₃O₄: 316.0729) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps include:

- Dose-Response Curves : Test across 3+ logarithmic concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ reproducibility .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., deacetylated or nitro-reduced derivatives) that may skew results .

- Positive Controls : Compare with known inhibitors (e.g., kinase inhibitors for enzyme assays) to validate assay sensitivity .

Q. How can computational modeling guide the design of derivatives targeting bacterial PPTases?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding to PPTase active sites:

- Target Selection : Prioritize bacterial PPTases (e.g., AcpS or PptT) over human homologs to avoid off-target effects .

- Pharmacophore Mapping : The trifluoromethyl group enhances lipophilicity (LogP ~2.8), while the nitro group stabilizes π-π stacking with Phe residues .

- ADMET Predictions : Use SwissADME to optimize solubility (>50 µM) and reduce hepatotoxicity (e.g., replace nitro with cyano to mitigate metabolic reduction) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Methodological Answer : Prioritize rodent models with PK/PD correlation:

- Administration : Intravenous (1–5 mg/kg) and oral (10–20 mg/kg) dosing to assess bioavailability. Plasma samples analyzed via LC-MS/MS .

- Tissue Distribution : Fluorescent tagging (e.g., Cy5.5 conjugation) tracks accumulation in target organs (e.g., liver/kidneys) via IVIS imaging .

- Metabolite ID : Liver microsome assays identify primary metabolites (e.g., nitro reduction to amine) using HRMS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.